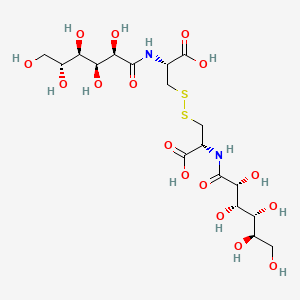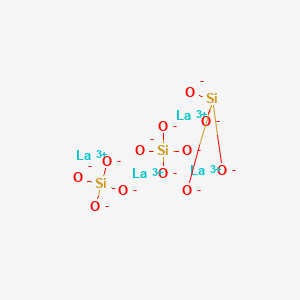
Manganese yttrium oxide (MnYO3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Manganese yttrium oxide (MnYO3) is a ternary oxide compound composed of manganese, yttrium, and oxygen. It is known for its unique structural, electronic, and magnetic properties, making it a subject of interest in various scientific and industrial applications. The compound typically crystallizes in a perovskite structure, which contributes to its stability and versatility in different chemical environments.
Preparation Methods
Synthetic Routes and Reaction Conditions: Manganese yttrium oxide can be synthesized through various methods, including solid-state reactions, sol-gel processes, and hydrothermal synthesis. One common approach involves mixing manganese (III) oxide and yttrium oxide precursors, followed by calcination at high temperatures (typically above 950°C) to form the desired compound .
Industrial Production Methods: In industrial settings, the production of manganese yttrium oxide often involves the use of high-purity raw materials and controlled atmospheres to ensure the formation of phase-pure products. Techniques such as metathesis reactions, where manganese and yttrium salts are reacted in the presence of a flux, are employed to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Manganese yttrium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation states of manganese and the presence of oxygen vacancies in the crystal lattice.
Common Reagents and Conditions:
Oxidation: Manganese yttrium oxide can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride at elevated temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield higher oxides of manganese, while reduction reactions can produce lower oxidation states or elemental manganese.
Scientific Research Applications
Manganese yttrium oxide has a wide range of applications in scientific research due to its unique properties:
Chemistry: It is used as a catalyst in various chemical reactions, including oxidation and reduction processes.
Biology: The compound’s magnetic properties make it useful in magnetic resonance imaging (MRI) contrast agents and other biomedical applications.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.
Mechanism of Action
The mechanism by which manganese yttrium oxide exerts its effects is primarily related to its electronic and magnetic properties. The compound can interact with various molecular targets through redox reactions, where the manganese ions undergo changes in oxidation state. These interactions can influence the activity of enzymes, cellular signaling pathways, and other biochemical processes. Additionally, the presence of oxygen vacancies in the crystal lattice can enhance the compound’s catalytic activity by providing active sites for chemical reactions .
Comparison with Similar Compounds
Manganese yttrium oxide can be compared with other similar compounds, such as:
Properties
CAS No. |
12032-75-6 |
|---|---|
Molecular Formula |
MnO3Y |
Molecular Weight |
191.842 g/mol |
IUPAC Name |
manganese(3+);oxygen(2-);yttrium(3+) |
InChI |
InChI=1S/Mn.3O.Y/q+3;3*-2;+3 |
InChI Key |
JCQCJDQOBOXZKF-UHFFFAOYSA-N |
Canonical SMILES |
[O-2].[O-2].[O-2].[Mn+3].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


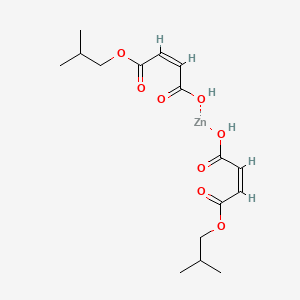
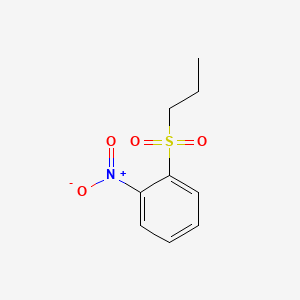


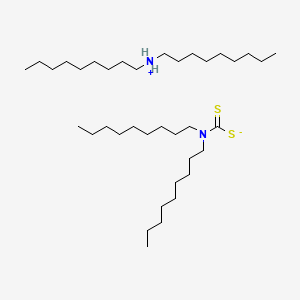

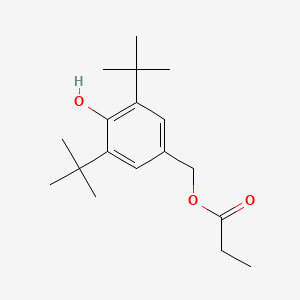
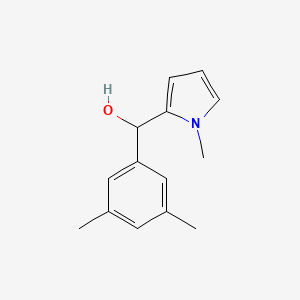
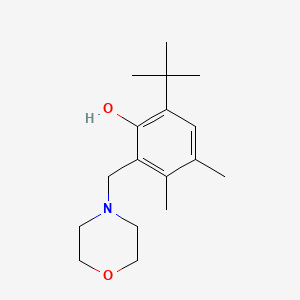

![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
